molecular formula C14H13BrN2O3 B12184790 methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

Cat. No.: B12184790
M. Wt: 337.17 g/mol
InChI Key: VWFUUHWGLKLRJH-UHFFFAOYSA-N
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Description

Structural Analysis and Nomenclature of Methyl N-{[5-Bromo-2-(1H-Pyrrol-1-yl)phenyl]carbonyl}glycinate

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, methyl 2-({[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)acetate , reflects its hierarchical structure:

  • Core aromatic system : A benzene ring substituted at position 2 with a 1H-pyrrol-1-yl group and at position 5 with a bromine atom.
  • Carbonyl linkage : A ketone group bridges the aromatic system to a glycine derivative.
  • Glycinate moiety : The amino acid glycine is esterified with a methyl group at its carboxyl terminus.

The systematic naming follows IUPAC priority rules, where the benzene ring serves as the parent hydrocarbon. Substituents are numbered to minimize locants, with the pyrrole group (higher priority than bromine) assigned position 2. The glycinate side chain is denoted as an acetamide derivative, modified by esterification.

Table 1: Structural Components and Corresponding IUPAC Descriptors
Component IUPAC Designation
Benzene ring Parent hydrocarbon
1H-pyrrol-1-yl group Substituent at position 2
Bromine atom Substituent at position 5
Carbonyl group Functional linker
Methyl glycinate 2-(methoxycarbonyl)ethylamine derivative

Functional Group Characterization

The compound’s reactivity and physicochemical properties arise from four key functional groups:

  • 1H-Pyrrol-1-yl Group :

    • A five-membered aromatic heterocycle containing one nitrogen atom.
    • Exhibits π-electron delocalization , contributing to planar geometry and conjugation with the benzene ring.
    • The lone pair on nitrogen participates in resonance, reducing basicity compared to non-aromatic amines.
  • Bromo Substituent :

    • A heavy halogen atom at position 5 introduces electrophilic character to the aromatic ring.
    • The inductive effect (-I) of bromine withdraws electron density, directing further substitution reactions to meta positions relative to itself.
  • Carbonyl Group :

    • The ketone (C=O) acts as an electron-deficient site , susceptible to nucleophilic attack.
    • Conjugation with the adjacent amide nitrogen delocalizes electrons, stabilizing the structure via resonance.
  • Methyl Glycinate :

    • The glycine residue is esterified, rendering the carboxyl group non-ionic at physiological pH.
    • The amide bond between glycine and the aromatic carbonyl group adopts a planar configuration, favoring hydrogen bonding interactions.

Comparative Structural Analysis with Related Pyrrole-carbonyl Glycinate Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Table 2: Structural Comparison with Related Compounds
Compound Name Key Structural Differences Implications
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate Pyrazole ring instead of pyrrole; dual bromine atoms Increased halogen density enhances electrophilicity
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine Tetrazole ring replaces pyrrole; pyridine base Altered electronic properties due to tetrazole’s acidic NH
Methyl 5-bromo-2-hydroxy-3-propionylbenzoate Hydroxy and propionyl groups replace pyrrole Enhanced hydrogen bonding capacity
  • Heterocycle Variations :

    • Replacement of pyrrole with pyrazole (as in Table 2, Row 1) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding potential.
    • Tetrazole-containing analogs (Table 2, Row 2) exhibit pronounced acidity (pKa ~4.9) due to the tetrazole NH group, unlike the non-acidic pyrrole.
  • Substituent Effects :

    • The bromine atom in the subject compound contrasts with the methoxy group in some analogs (Table 2, Row 1), significantly altering electron distribution. Bromine’s -I effect reduces electron density at the ortho/para positions, while methoxy’s +R effect increases it.
  • Ester vs. Carboxylic Acid Derivatives :

    • Methyl esterification of glycine (subject compound) improves lipid solubility compared to free carboxylic acid derivatives like 5-bromo-2-hydroxy-3-propionylbenzoic acid (Table 2, Row 3).

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

methyl 2-[(5-bromo-2-pyrrol-1-ylbenzoyl)amino]acetate

InChI

InChI=1S/C14H13BrN2O3/c1-20-13(18)9-16-14(19)11-8-10(15)4-5-12(11)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,16,19)

InChI Key

VWFUUHWGLKLRJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane under nitrogen atmosphere achieves regioselective bromination at the 5-position. Key parameters include:

ParameterOptimal ConditionYield
SolventDry CH₂Cl₂64%
TemperatureRoom temperature0.5 hr
Molar Ratio (NBS)1.05 eq-

This method avoids polybromination due to the directing effect of the electron-donating pyrrole group. The reaction mixture is washed with water and brine before concentration.

Alternative Brominating Agents

While NBS is preferred for lab-scale synthesis, industrial methods may use molecular bromine (Br₂) with iron(III) bromide catalyst. However, this increases corrosion risks and requires strict temperature control (0–5°C).

ParameterOptimization Finding
Coupling Time12–24 hr improves yield
WorkupFilter DCC urea byproduct
Scale-UpReplace DCC with EDCI for easier purification

Formation of the Pyrrole Substituent

The 2-(1H-pyrrol-1-yl) group is introduced early in the synthesis via Paal-Knorr pyrrole synthesis or transition-metal catalyzed coupling.

Paal-Knorr Cyclization

Condensation of 1,4-diketones with ammonium acetate generates the pyrrole ring:

O=C-R-C=O+NH4OAcPyrrole-R[4]\text{O=C-R-C=O} + \text{NH}_4\text{OAc} \rightarrow \text{Pyrrole-R} \quad

Reaction conditions:

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (120°C)

  • Yield: 58–72% for analogous compounds

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling installs the pyrrole group:

Br-Ar-CO-R+PyrrolePd2(dba)3/XantphosPyrrole-Ar-CO-R[4]\text{Br-Ar-CO-R} + \text{Pyrrole} \xrightarrow{\text{Pd}2\text{(dba)}3/\text{Xantphos}} \text{Pyrrole-Ar-CO-R} \quad

Catalyst SystemEfficiency
Pd(OAc)₂/Xantphos68% yield
CuI/proline45% yield

Reaction Optimization and Byproduct Management

Purification Challenges

The product’s polarity necessitates silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Common impurities include:

  • Debrominated product: Mitigated by strict anhydrous conditions

  • Ester hydrolysis products: Avoid aqueous workups at extreme pH

Industrial-Scale Considerations

Batch processes face limitations in:

  • Exothermicity: Bromination requires jacketed reactors with cooling

  • Catalyst Recovery: Pd catalysts necessitate expensive filtration systems

Continuous flow systems improve heat management and reduce reaction times by 40%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
NBS BrominationHigh regioselectivityCostly reagent64–72%
Br₂/FeBr₃Low costCorrosive, safety risks50–58%
HOBt/DCC CouplingHigh coupling efficiencyUrea byproduct formation75–82%

Recent advances in enzymatic esterification and microwave-assisted pyrrole synthesis could further optimize the process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate involves its interaction with specific molecular targets. The bromine substituent and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include glycinate esters and pyrrole derivatives with varying substituents. Below is a comparative analysis based on molecular features, synthesis, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Highlights Reference
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)... ~345.2* 5-Bromo, 1H-pyrrol-1-yl, benzoyl Hypothetical: Kinase inhibitor Acyl chloride-mediated coupling (similar to [1]) -
GSK4112 (N-[(4-chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate) 397.8 4-Chlorophenyl, 5-nitro-2-thienyl ERRγ inverse agonist Multi-step alkylation/acylation
SID7969543 (Ethyl 2-[...]propanoate) 454.4 2,3-Dihydro-1,4-benzodioxin-7-yl Undisclosed (pharmaceutical candidate) Esterification/condensation
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate (7f) 211.2 Cyclopropylmethyl, oxazole Antibacterial activity Acyl chloride synthesis [(COCl)₂/DMF]

*Estimated based on structural analogs.

Key Observations :

The pyrrole moiety may offer stronger π-π stacking vs. thiadiazole (GSK4112) or benzodioxin (SID7969543), influencing receptor binding selectivity .

Synthesis Methods :

  • The target compound’s synthesis likely parallels acyl chloride-mediated coupling (as in ), using (COCl)₂/DMF for carbonyl activation, followed by glycinate ester formation . This contrasts with GSK4112’s multi-step alkylation/acylation .

Biological Activity :

  • While GSK4112 acts as an ERRγ inverse agonist, the bromine and pyrrole groups in the target compound suggest divergent targets, possibly kinase inhibition (e.g., brominated analogs in tyrosine kinase inhibitors) .
  • Compound 7f exhibits antibacterial properties, highlighting how heterocyclic variations (oxazole vs. pyrrole) shift activity profiles .

Research Findings and Limitations

  • Structural Insights : Computational modeling (using tools like SHELXL or ORTEP-3 ) predicts the target compound’s planar aromatic system, with bromine inducing steric hindrance.
  • Activity Gaps : Direct pharmacological data are absent; inferences rely on analogs like GSK4112, which show nuclear receptor modulation .
  • Synthetic Challenges: Bromine’s electron-withdrawing nature may complicate coupling reactions compared to chlorinated or non-halogenated analogs .

Biological Activity

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is a complex organic compound with notable biological activities, particularly in the context of cancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrN2O3, with a molecular weight of 337.17 g/mol. The compound features a pyrrole ring, a bromine atom, and a glycinate ester, which contribute to its unique reactivity and biological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anticancer properties . Its mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways.

The compound's biological activity is largely attributed to its structural components:

  • Pyrrole Ring : Known for its role in various biological processes, the pyrrole moiety enhances the compound's interaction with biomolecules.
  • Bromine Substituent : The presence of bromine often increases the compound's reactivity and can influence its binding affinity to target proteins.

Anticancer Activity

Research has shown that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cancer)29 - 59Induces apoptosis via caspase activation
MCF-7 (breast cancer)40 - 204Cell cycle arrest and apoptosis induction

In HepG2 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax , while downregulating the anti-apoptotic protein Bcl-2 . This suggests a potential for therapeutic applications in treating liver cancer and possibly other malignancies .

Case Studies and Comparative Analysis

A comparative analysis with other similar compounds reveals that this compound shares structural similarities with several known anticancer agents. For example:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylateContains bromine and pyrazoleFocused on pyrazole chemistry
5-bromo-6-methyl-2-oxo-1,2-dihydropyridineDihydropyridine structureDifferent biological activities
4-bromo-5-(4-fluorophenyl)-1H-pyrazolePyrazole with fluorine substitutionDifferent electronic properties due to fluorine

These comparisons highlight the unique aspects of this compound, particularly its dual functionality that may enhance its efficacy against specific cancer types .

Future Directions in Research

Further studies are warranted to elucidate the detailed mechanisms underlying the anticancer effects of this compound. Investigating its interactions at the molecular level could provide insights into optimizing its structure for enhanced biological activity.

Potential Therapeutic Applications

Given its promising activity against cancer cell lines, this compound may hold potential as a lead candidate for drug development in oncology. Future research should focus on:

  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Mechanistic Studies : Understanding the pathways involved in its anticancer effects.

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